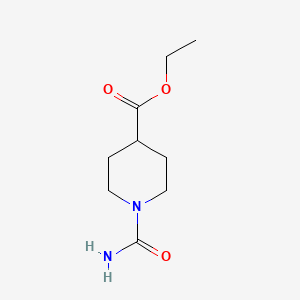![molecular formula C7H8N2S2 B6358454 6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95% CAS No. 1526524-73-1](/img/structure/B6358454.png)
6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol (also known as thiopyrano[3,4-d]pyrimidine-2-thiol, or TPTP) is a novel sulfur-containing compound with a variety of potential applications in the scientific and medical fields. It has a molecular formula of C4H4S2N2 and a molecular weight of 136.12 g/mol. The compound has been found to have a variety of biochemical and physiological effects, as well as a range of potential applications in the lab. In
Aplicaciones Científicas De Investigación
TPTP has a variety of potential applications in the scientific and medical fields. It has been studied for its potential use as an anti-cancer agent, as well as for its potential to inhibit the growth of certain bacteria and fungi. It has also been studied for its potential to act as an antioxidant, reduce inflammation, and act as an anti-inflammatory agent. Additionally, TPTP has been studied for its potential to act as an anticoagulant and to reduce the risk of thrombosis.
Mecanismo De Acción
The exact mechanism of action of TPTP is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes which are involved in the metabolism of certain compounds. Additionally, TPTP has been found to bind to certain proteins which are involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
TPTP has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-cancer effect, as well as an anti-inflammatory effect. Additionally, it has been found to reduce the risk of thrombosis and to act as an antioxidant. It has also been found to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPTP for lab experiments include the fact that it is relatively simple to synthesize and can be done in a few hours. Additionally, it has a variety of potential applications in the scientific and medical fields. The main limitation is that the exact mechanism of action is not fully understood.
Direcciones Futuras
Potential future directions for TPTP include further exploration of its potential to act as an anti-cancer agent, its potential to inhibit the growth of certain bacteria and fungi, and its potential to act as an antioxidant. Additionally, further research could be done on its potential to act as an anticoagulant and reduce the risk of thrombosis. Additionally, further research could be done on its potential to act as an anti-inflammatory agent. Finally, further research could be done on the exact mechanism of action of TPTP.
Métodos De Síntesis
TPTP can be synthesized by the reaction of thiopyran-2-thiol and a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at room temperature in an aqueous solution and yields a 95% pure product. The reaction is relatively simple and can be completed in a few hours.
Propiedades
IUPAC Name |
1,5,6,8-tetrahydrothiopyrano[3,4-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c10-7-8-3-5-1-2-11-4-6(5)9-7/h3H,1-2,4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKWNIGMRKIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)